molecular formula C26H24N4O3 B7683976 2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one

2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one

Cat. No.: B7683976
M. Wt: 440.5 g/mol
InChI Key: ZUFWAKNZIQZSDY-UHFFFAOYSA-N
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Description

2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of phenyl, oxadiazole, and piperazine moieties, which contribute to its diverse chemical behavior and potential biological activities.

Properties

IUPAC Name

2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-24(30-16-14-29(15-17-30)22-11-5-2-6-12-22)19-32-23-13-7-10-21(18-23)26-27-25(28-33-26)20-8-3-1-4-9-20/h1-13,18H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWAKNZIQZSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the phenoxy linkage: This step involves the reaction of the oxadiazole derivative with a phenol in the presence of a base to form the phenoxy linkage.

    Introduction of the piperazine moiety: The final step involves the reaction of the phenoxy derivative with a piperazine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl and piperazine moieties can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the phenyl or piperazine moieties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one stands out due to its unique combination of phenyl, oxadiazole, and piperazine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its potential therapeutic effects and diverse reactivity profile further distinguish it from other similar compounds.

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